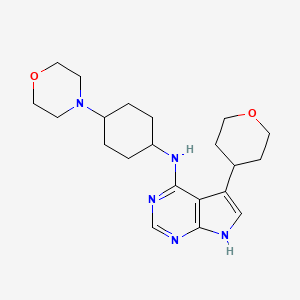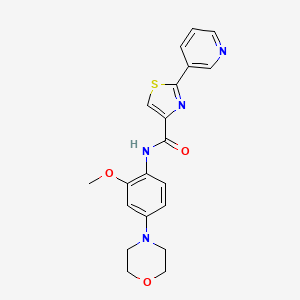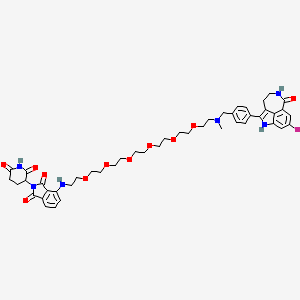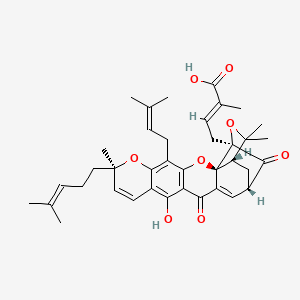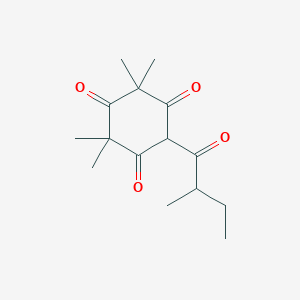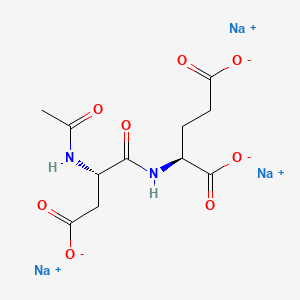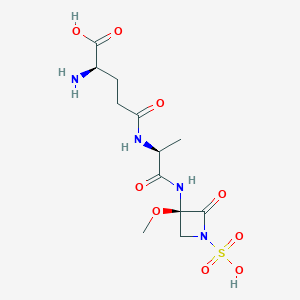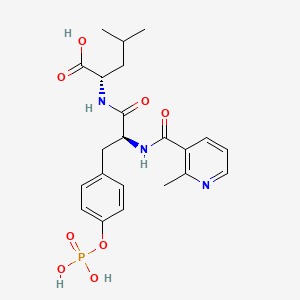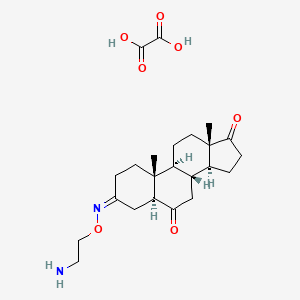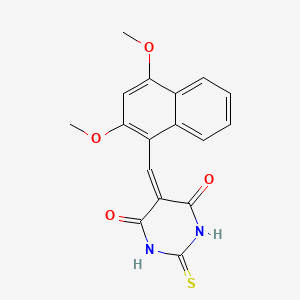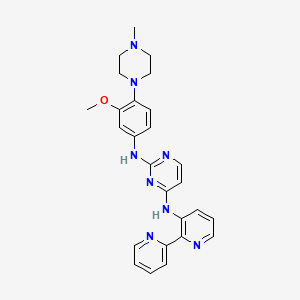![molecular formula C33H30N2O5 B608209 [5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone CAS No. 1025795-12-3](/img/structure/B608209.png)
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-27390467 is a potent, nonpeptide inhibitor of human mast cell tryptase. It was initially developed by Johnson & Johnson and is currently in the preclinical phase of research. This compound has shown promise in treating immune system diseases and respiratory diseases, particularly asthma .
Preparation Methods
The synthesis of JNJ-27390467 involves the preparation of spirocyclic piperidine amide derivatives. The synthetic route includes the formation of a hydrophobic pocket in the enzyme’s active site, induced by the phenylethynyl group. This process involves several reaction steps, including the use of specific reagents and conditions to achieve the desired product . Industrial production methods for this compound are not yet well-documented due to its experimental status.
Chemical Reactions Analysis
JNJ-27390467 undergoes various chemical reactions, primarily focusing on its role as a tryptase inhibitor. The compound is involved in reactions that target the tryptase enzyme, leading to the inhibition of its activity. Common reagents used in these reactions include spirocyclic piperidine amide derivatives and phenylethynyl groups. The major products formed from these reactions are selective tryptase inhibitors with oral efficacy in animal models of airway inflammation .
Scientific Research Applications
JNJ-27390467 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of tryptase enzymes. In biology, it helps in understanding the role of tryptase in allergic and inflammatory responses. In medicine, JNJ-27390467 is being explored as a potential treatment for asthma and other respiratory diseases. Its efficacy in animal models of airway inflammation has shown promising results .
Mechanism of Action
The mechanism of action of JNJ-27390467 involves its role as a potent, selective inhibitor of human mast cell tryptase. The compound binds to the active site of the tryptase enzyme, blocking its activity. This inhibition prevents the enzyme from participating in allergic and inflammatory responses, thereby reducing symptoms associated with these conditions. The molecular targets and pathways involved include the hydrophobic pocket in the enzyme’s active site, which is induced by the phenylethynyl group .
Comparison with Similar Compounds
JNJ-27390467 is unique in its structure and mechanism of action compared to other tryptase inhibitors. Similar compounds include RWJ-58643 and APC-366, which also inhibit tryptase but with different potencies and selectivities. RWJ-58643, for example, inhibits both tryptase and trypsin with nearly equal potency, while APC-366 inhibits tryptase, trypsin, and thrombin. JNJ-27390467 stands out due to its high selectivity and oral efficacy in animal models .
Properties
CAS No. |
1025795-12-3 |
|---|---|
Molecular Formula |
C33H30N2O5 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone;benzoic acid |
InChI |
InChI=1S/C26H24N2O3.C7H6O2/c27-17-20-7-10-23-22(16-20)26(18-30-23)12-14-28(15-13-26)25(29)24-11-9-21(31-24)8-6-19-4-2-1-3-5-19;8-7(9)6-4-2-1-3-5-6/h1-5,7,9-11,16H,12-15,17-18,27H2;1-5H,(H,8,9) |
InChI Key |
BOSSCQOUHQQZCJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12COC3=C2C=C(C=C3)CN)C(=O)C4=CC=C(O4)C#CC5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCC12COC3=C2C=C(C=C3)CN)C(=O)C4=CC=C(O4)C#CC5=CC=CC=C5.C1=CC=C(C=C1)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-27390467; JNJ27390467; JNJ 27390467; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


